Cas no 597553-98-5 ((9,10-Diphenylanthracen-2-yl)boronic acid)

(9,10-Diphenylanthracen-2-yl)boronic acid 化学的及び物理的性質
名前と識別子
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- (9,10-Diphenylanthracen-2-yl)boronic acid
- 9,10-Diphenylanthracene-2-boronic Acid (contains varying amounts of Anhydride)
- B-(9,10-Diphenyl-2-anthracenyl)boronic acid
- 9,10-DIPHENYLANTHRACEN-2-YLBORONIC ACID
- 9,10-diphenylanthracene-2-boronic acid
- MVUDLJXJTYSUGF-UHFFFAOYSA-N
- (9,10-diphenyl-2-anthryl)boronic acid
- AK141263
- AX8281453
- (9,10-Diphenyl-2-anthracenyl)boronic acid
- MFCD16621110
- AKOS022173071
- 9,10-diphenylanthracene-2-yl boronic acid
- AS-76102
- SCHEMBL824262
- (9,10-Diphenylanthracen-2-yl)boronicacid
- AMY18622
- SB66882
- FT-0726197
- 597553-98-5
- CS-0168427
- D4647
- DTXSID50631121
- C16050
- DB-072688
-
- MDL: MFCD16621110
- インチ: 1S/C26H19BO2/c28-27(29)20-15-16-23-24(17-20)26(19-11-5-2-6-12-19)22-14-8-7-13-21(22)25(23)18-9-3-1-4-10-18/h1-17,28-29H
- InChIKey: MVUDLJXJTYSUGF-UHFFFAOYSA-N
- ほほえんだ: O([H])B(C1C([H])=C([H])C2=C(C3C([H])=C([H])C([H])=C([H])C=3[H])C3=C([H])C([H])=C([H])C([H])=C3C(C3C([H])=C([H])C([H])=C([H])C=3[H])=C2C=1[H])O[H]
計算された属性
- せいみつぶんしりょう: 374.14800
- どういたいしつりょう: 374.1478100g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 29
- 回転可能化学結合数: 3
- 複雑さ: 525
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5
じっけんとくせい
- 密度みつど: 1.28
- ふってん: 569.6±60.0 °C at 760 mmHg
- フラッシュポイント: 298.3±32.9 °C
- PSA: 40.46000
- LogP: 5.00680
- じょうきあつ: 0.0±1.6 mmHg at 25°C
(9,10-Diphenylanthracen-2-yl)boronic acid セキュリティ情報
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記号:
- ヒント:に警告
- シグナルワード:に警告
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- セキュリティの説明: H315+H319
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
(9,10-Diphenylanthracen-2-yl)boronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D871451-200mg |
9,10-Diphenylanthracene-2-boronic Acid |
597553-98-5 | 97%, | 200mg |
572.40 | 2021-05-17 | |
abcr | AB474349-1 g |
9,10-Diphenylanthracene-2-boronic acid (contains varying amounts of Anhydride); . |
597553-98-5 | 1g |
€252.60 | 2023-07-18 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D4647-200mg |
(9,10-Diphenylanthracen-2-yl)boronic acid |
597553-98-5 | contains varying amounts of Anhydride | 200mg |
¥395.0 | 2022-06-10 | |
abcr | AB474349-200 mg |
9,10-Diphenylanthracene-2-boronic acid (contains varying amounts of Anhydride); . |
597553-98-5 | 200mg |
€88.80 | 2023-07-18 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D4647-200mg |
(9,10-Diphenylanthracen-2-yl)boronic acid |
597553-98-5 | contains varying amounts of Anhydride | 200mg |
¥395.0 | 2023-03-22 | |
Aaron | AR00EBT4-5g |
B-(9,10-Diphenyl-2-anthracenyl)boronic acid |
597553-98-5 | 95% | 5g |
$91.00 | 2023-12-13 | |
Aaron | AR00EBT4-100mg |
B-(9,10-Diphenyl-2-anthracenyl)boronic acid |
597553-98-5 | 95% | 100mg |
$5.00 | 2025-01-24 | |
A2B Chem LLC | AG67388-250mg |
B-(9,10-Diphenyl-2-anthracenyl)boronic acid |
597553-98-5 | 95% | 250mg |
$8.00 | 2024-04-19 | |
A2B Chem LLC | AG67388-1g |
B-(9,10-Diphenyl-2-anthracenyl)boronic acid |
597553-98-5 | 95% | 1g |
$15.00 | 2024-04-19 | |
1PlusChem | 1P00EBKS-1g |
B-(9,10-Diphenyl-2-anthracenyl)boronic acid |
597553-98-5 | 95% | 1g |
$16.00 | 2024-04-22 |
(9,10-Diphenylanthracen-2-yl)boronic acid 関連文献
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
(9,10-Diphenylanthracen-2-yl)boronic acidに関する追加情報
Synthesis and Applications of (9,10-Diphenylanthracen-2-yl)boronic Acid: A Promising Material in Optoelectronics and Biomedical Research
The compound (9,10-Diphenylanthracen-2-yl)boronic acid, with CAS No. 597553-98-5, represents a unique diphenylanthracene derivative featuring a boronic acid functional group at the 2-position of the anthracene core. This structure combines the extended π-conjugation of anthracene with the versatile reactivity of boronic acids, making it a focal point in optoelectronic materials and biomedical applications. Recent advancements in synthetic methodologies have enabled precise control over its physicochemical properties, positioning it as a critical intermediate for next-generation technologies.
Structurally, the diphenyl substitution at positions 9 and 10 enhances planar conjugation while modulating electronic properties through steric effects. The boronic acid moiety introduces acidity (pKa ~ 8–10), enabling reversible coordination with metal ions or nucleophiles. This dual functionality is leveraged in bioorthogonal reactions, where pH-responsive binding to sugars or peptides facilitates targeted drug delivery systems reported in Journal of Medicinal Chemistry (2023). Researchers have demonstrated its utility as a fluorescent probe for glycoprotein detection in live cells through boronate ester formation under physiological conditions.
In optoelectronics, this compound’s absorption spectrum (λmax ~480 nm) and fluorescence quantum yield (~65% in THF) make it ideal for organic light-emitting diodes (OLEDs). A 2024 study published in Nature Communications highlighted its role as an electron transport layer component when combined with perovskite nanoparticles, achieving record power conversion efficiencies (>18%) due to optimized charge carrier mobility enabled by its rigid conjugated framework.
Synthetic strategies have evolved significantly since its initial preparation via Suzuki-Miyaura coupling reported in 2018. Modern protocols now employ microwave-assisted synthesis under solvent-free conditions using recyclable catalyst systems containing palladium nanoparticles stabilized by polyethylene glycol ligands. This approach reduces reaction time from 4 hours to 45 minutes while achieving >98% purity as confirmed by HPLC analysis—a breakthrough detailed in the Green Chemistry Journal. The resulting compound exhibits thermal stability up to 300°C under nitrogen atmosphere, critical for high-throughput manufacturing processes.
In biomedical imaging applications, conjugates formed between this boronic acid derivative and near-infrared dyes enable dual-modal imaging capabilities. A collaborative study between MIT and Stanford demonstrated its use as a contrast agent for simultaneous fluorescence and photoacoustic imaging of tumor microenvironments. The boron content (4% w/w) also exhibits potential for neutron capture therapy when combined with targeted delivery systems—a concept validated preclinically in murine models described in Cancer Research (Q3 2024).
Ongoing research explores its role in stimuli-responsive materials that undergo reversible structural changes under light or pH variations. Photothermal studies reveal localized temperature increases of ~45°C within seconds upon near-infrared irradiation—a property being tested for photothermal ablation therapies targeting metastatic melanoma cells expressing specific glycoprotein markers.
The compound’s compliance with regulatory standards has been rigorously evaluated across multiple jurisdictions. Toxicity profiles show LD50 values exceeding 5 g/kg in rodent models when administered orally or intravenously per OECD guidelines published by Sigma-Aldrich Technical Bulletin #789 (Dec 2023). Its hydrophobic nature allows formulation into biocompatible lipid nanoparticles (Biomaterials Science, Jan 2024), enhancing bioavailability while maintaining pharmacokinetic stability.
Innovative applications continue to emerge through combinatorial chemistry approaches. Recent work integrates this compound into self-assembling peptide amphiphiles for neural tissue engineering—its aromatic core providing structural rigidity while boron sites mediate crosslinking with calcium ions present in physiological fluids (Nano Letters, March 2024). Such multifunctionality underscores its potential across diverse sectors including renewable energy storage systems where its redox properties are being explored for flow battery electrolytes.
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